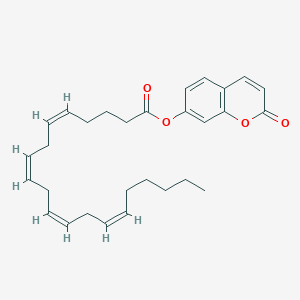

7-Hydroxycoumarinyl Arachidonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 7-hydroxycoumarinyl Arachidonate est un composé qui combine les caractéristiques structurales de la 7-hydroxycoumarine et de l'acide arachidonique. La 7-hydroxycoumarine, également connue sous le nom d'ombellliférone, est un composé naturel présent dans de nombreuses plantes et connu pour ses propriétés de fluorescence. L'acide arachidonique est un acide gras polyinsaturé oméga-6 qui est un intermédiaire inflammatoire clé. La combinaison de ces deux molécules donne un composé utilisé comme substrat fluorogène dans les dosages biochimiques, en particulier pour les enzymes telles que la phospholipase A2 et la monoacylglycérol lipase .

Applications De Recherche Scientifique

7-Hydroxycoumarinyl Arachidonate is widely used in scientific research due to its fluorogenic properties. It serves as a substrate in fluorescence-based assays to study enzyme activity, particularly for phospholipase A2 and monoacylglycerol lipase. These assays are valuable in drug discovery and biochemical research, allowing for the screening of enzyme inhibitors and the study of enzyme kinetics .

Mécanisme D'action

Target of Action

7-Hydroxycoumarinyl Arachidonate primarily targets cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid .

Mode of Action

The interaction of this compound with its targets results in the hydrolysis of the compound, generating Arachidonic Acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process is catalyzed by the MAGL enzyme .

Biochemical Pathways

Arachidonic Acid, a product of the hydrolysis of this compound, is metabolized via three distinct enzyme pathways: cyclooxygenase (COX) , lipoxygenases (LOX) , and cytochrome P450 . These pathways generate a spectrum of bioactive mediators, including prostanoids, leukotrienes, and eicosanoids . These mediators play diverse roles in physiological processes, including inflammation and pain signaling .

Pharmacokinetics

It’s known that arachidonic acid, a metabolite of this compound, is present in the phospholipids of cell membranes and is abundant in the brain, muscles, and liver .

Result of Action

The hydrolysis of this compound leads to the production of Arachidonic Acid and 7-hydroxyl coumarin. The release of 7-hydroxyl coumarin, which is fluorescent, can be measured using a fluorometer . Arachidonic Acid, on the other hand, is further metabolized to produce various bioactive mediators that have numerous roles in physiology as signaling molecules .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the fluidity of cell membranes, which is influenced by temperature and the presence of other fatty acids, can affect the availability and action of Arachidonic Acid . Furthermore, the activity of the target enzymes (cPLA2 and MAGL) can be modulated by various factors, including pH, calcium ion concentration, and the presence of other signaling molecules .

Orientations Futures

Analyse Biochimique

Biochemical Properties

7-HC-arachidonate interacts with enzymes such as PLA2 and MAGL . The MAGL protein catalyzes the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . These interactions are crucial for the function of 7-HC-arachidonate in biochemical reactions.

Cellular Effects

7-HC-arachidonate influences cell function by participating in the production of bioactive lipid mediators such as prostaglandins and leukotrienes . These mediators contribute to the development of inflammation and promote the excitability of the peripheral somatosensory system .

Molecular Mechanism

The molecular mechanism of 7-HC-arachidonate involves its metabolism by PLA2 and MAGL enzymes . The MAGL protein catalyzes the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process involves binding interactions with these enzymes and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-HC-arachidonate can change over time. For instance, the fluorescence intensity of 7-HC-arachidonate, which is used to monitor its hydrolysis, can be monitored over time .

Metabolic Pathways

7-HC-arachidonate is involved in the metabolic pathways of PLA2 and MAGL . These enzymes catalyze the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) .

Subcellular Localization

The subcellular localization of 7-HC-arachidonate is not well-defined. Given its role as a substrate for cytosolic enzymes like PLA2 and MAGL, it is likely to be present in the cytosol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-hydroxycoumarinyl Arachidonate implique généralement l'estérification de la 7-hydroxycoumarine avec l'acide arachidonique. Ceci peut être réalisé en utilisant du dicyclohexylcarbodiimide (DCC) et de la 4-diméthylaminopyridine (DMAP) comme catalyseurs dans un solvant tel que le dichlorométhane. La réaction est effectuée à température ambiante sous agitation constante jusqu'à son terme, qui est surveillé par chromatographie sur couche mince (CCM) .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté élevée, ainsi que la mise en œuvre d'étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-hydroxycoumarinyl Arachidonate subit des réactions d'hydrolyse catalysées par des enzymes telles que la phospholipase A2 et la monoacylglycérol lipase. Ces réactions entraînent la rupture de la liaison ester, libérant l'acide arachidonique et la 7-hydroxycoumarine .

Réactifs et conditions courants

Hydrolyse : Catalysée par la phospholipase A2 ou la monoacylglycérol lipase, généralement dans une solution tampon aqueuse.

Estérification : Implique des réactifs tels que le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans des solvants tels que le dichlorométhane.

Principaux produits

Hydrolyse : Acide arachidonique et 7-hydroxycoumarine.

4. Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés fluorogènes. Il sert de substrat dans les dosages basés sur la fluorescence pour étudier l'activité enzymatique, en particulier pour la phospholipase A2 et la monoacylglycérol lipase. Ces dosages sont précieux dans la découverte de médicaments et la recherche biochimique, permettant le criblage d'inhibiteurs enzymatiques et l'étude de la cinétique enzymatique .

5. Mécanisme d'action

Le principal mécanisme d'action du this compound implique son hydrolyse par des enzymes spécifiques. La phospholipase A2 et la monoacylglycérol lipase catalysent la rupture de la liaison ester, entraînant la libération de l'acide arachidonique et de la 7-hydroxycoumarine. La fluorescence de la 7-hydroxycoumarine peut être mesurée pour surveiller l'activité enzymatique .

Comparaison Avec Des Composés Similaires

Composés similaires

7-Hydroxycoumarine : Un composé naturel présentant des propriétés de fluorescence similaires.

Acide arachidonique : Un acide gras polyinsaturé impliqué dans les voies inflammatoires.

Esters d'ombellliféryle : D'autres esters de 7-hydroxycoumarine avec divers acides gras.

Unicité

Le 7-hydroxycoumarinyl Arachidonate est unique en ce qu'il combine les propriétés de fluorescence de la 7-hydroxycoumarine avec l'activité biologique de l'acide arachidonique. Cette double fonctionnalité en fait un outil précieux dans les dosages biochimiques et la recherche sur les voies inflammatoires .

Propriétés

IUPAC Name |

(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTGFGOBCQCZDY-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 7-hydroxycoumarinyl arachidonate help in studying MAGL activity?

A1: this compound acts as a fluorogenic substrate for MAGL []. This means that upon hydrolysis by MAGL, it releases a fluorescent molecule, 7-hydroxycoumarin (7-HC).

- Downstream effect: MAGL cleaves the ester bond in this compound, releasing arachidonic acid and 7-HC. The fluorescence of 7-HC can then be easily measured, providing a direct readout of MAGL activity. This method offers a simple and sensitive way to quantify MAGL activity and screen for potential inhibitors [].

Q2: What are the advantages of using this compound over other methods for assessing MAGL activity?

A2: The fluorescence-based assay utilizing this compound offers several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)

![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)

![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)

![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)

![1,7-Dimethyl-4,8-dioxatricyclo[5.1.0.03,5]octane](/img/structure/B575562.png)